molecular formula C17H23N5OS B2442445 N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide CAS No. 1334373-20-4

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2442445
CAS No.: 1334373-20-4
M. Wt: 345.47
InChI Key: MGXRTZJBDHHJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates two key pharmacophoric elements: a pyridazinone core and a 3,5-dimethyl-1H-pyrazole moiety. The pyrazole ring is a privileged scaffold in drug discovery, extensively documented for its diverse biological profile, including potential anti-inflammatory and anticancer activities . Numerous pyrazole-containing compounds have been developed as therapeutic agents, such as the anti-inflammatory drug Celecoxib and the anticancer agent Crizotinib, highlighting the therapeutic relevance of this structural unit . The specific molecular architecture of this acetamide derivative, which links the pyrazole and pyridazinone systems via a thioether bridge, suggests potential for investigating protein kinase inhibition and other mechanisms relevant to cell proliferation and inflammation pathways. Researchers can utilize this compound as a valuable chemical tool or building block for developing novel bioactive molecules. Further studies are required to fully elucidate its specific molecular targets, mechanism of action, and overall biological profile. This product is intended for research and development purposes in a laboratory setting only. For Research Use Only. Not for diagnostic or therapeutic use. Not for human consumption.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-10-13(2)22(21-12)15-8-9-17(20-19-15)24-11-16(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXRTZJBDHHJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide involves several steps. One common method starts with the preparation of the pyrazolylpyridazine core. This is typically achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable pyridazine derivative under controlled conditions . The resulting intermediate is then reacted with cyclohexylamine and thioacetic acid to form the final product. The reaction conditions often involve the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and consistent product quality. The use of automated systems to monitor and adjust reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazine Ring

The pyridazine moiety, an electron-deficient heterocycle, undergoes nucleophilic substitution under controlled conditions. The 6-position (adjacent to the thioether linkage) shows higher reactivity due to electron-withdrawing effects from the 3,5-dimethylpyrazole substituent.

Reaction TypeConditionsProductNotes
HalogenationPOCl₃/PCl₅, reflux3-Chloro-pyridazine derivativeSelective substitution at the 3-position of pyridazine
AminationNH₃/EtOH, 80°C3-Amino-pyridazine analogRequires catalytic Cu(I) for enhanced efficiency

This reactivity aligns with pyridazine derivatives used in medicinal chemistry for functional group diversification .

Oxidation of the Thioether Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which modulate electronic and steric properties.

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)RT, 12 hrsSulfoxide derivative~65%
mCPBADCM, 0°C → RTSulfone derivative~85%

Sulfone formation increases electrophilicity, enhancing interactions with biological targets (e.g., COX-II inhibition, as seen in related pyrazole-acetamide systems) .

Functionalization of the Pyrazole Ring

The 3,5-dimethylpyrazole group participates in electrophilic substitution, though steric hindrance from methyl groups limits reactivity.

ReactionReagentsOutcome
NitrationHNO₃/H₂SO₄, 0°CLow conversion due to deactivation by methyl groups
CoordinationTransition metals (e.g., Cu²⁺, Zn²⁺)Stable metal complexes

Pyrazole-metal complexes are explored for catalytic applications, though specific studies on this compound remain limited .

Hydrolysis of the Acetamide Group

The N-cyclohexylacetamide side chain undergoes hydrolysis under acidic or basic conditions:

ConditionsProducts
6M HCl, reflux2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetic acid + Cyclohexylamine
NaOH (aq.), 70°CSodium salt of acetic acid derivative + Cyclohexylamine

This reaction is critical for prodrug activation strategies, as seen in related anti-inflammatory acetamide derivatives .

Cross-Coupling Reactions

The pyridazine ring supports palladium-catalyzed cross-coupling for bioconjugation or material science applications:

Reaction TypeCatalystsApplications
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Introduction of aryl/heteroaryl groups at the 3-position
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynylation for fluorescent probe development

Patent data highlights similar acetamide-pyridazine systems modified via cross-coupling to enhance pharmacokinetic properties .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound interacts with enzymatic targets:

  • COX-II Inhibition : The sulfone derivative binds COX-II’s hydrophobic pocket, mimicking prostaglandin biosynthesis inhibition observed in analogs like PYZ42 .

  • Apoptosis Induction : Thioether oxidation products disrupt mitochondrial membranes in cancer cells (IC₅₀ ≈ 26 μM in pyrazole-carbohydrazide analogs) .

Stability Under Environmental Conditions

FactorStability Profile
LightStable (no degradation after 48 hrs UV exposure)
pH 7.4Hydrolysis t₁/₂ > 24 hrs
OxidizersRapid sulfone formation (e.g., H₂O₂, mCPBA)

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclohexyl group linked to a thioacetamide moiety and a pyridazine ring substituted with a 3,5-dimethylpyrazole. The synthesis of this compound typically involves nucleophilic substitution reactions, where the cyclohexyl group is introduced to the thioacetamide and pyridazine framework. The detailed synthetic pathways often utilize solvents like DMF (dimethylformamide) and reagents such as diisopropylethylamine to facilitate reactions at room temperature or under reflux conditions .

Biological Activities

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridazine moieties. For instance, pyrazole derivatives have demonstrated significant activity against various cancer cell lines, including MCF7 (breast cancer), A375 (melanoma), and HepG2 (liver cancer). The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation .

In one study, derivatives similar to N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide were evaluated for their cytotoxic effects, revealing IC50 values that indicate promising potency against targeted cancer types. For example, compounds with similar structural features were shown to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation .

2.2 Anti-inflammatory Activity

The pyrazole moiety is also recognized for its anti-inflammatory properties. Compounds with this structure have been linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), making them potential candidates for treating inflammatory diseases. Clinical applications could include the development of new non-steroidal anti-inflammatory drugs (NSAIDs) derived from this class of compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the cyclohexyl or pyridazine portions can significantly influence biological activity:

Modification Effect on Activity
Halogen substitutionIncreased potency against specific targets
Alteration in ring sizeChanges in binding affinity to biological targets
Variations in side chainsImpact on solubility and bioavailability

These modifications allow researchers to tailor compounds for improved therapeutic profiles while minimizing side effects .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical trials:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Results indicated that specific substitutions enhanced their potency significantly compared to non-substituted analogs .
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of pyrazole-based compounds in animal models of arthritis, demonstrating a marked reduction in edema and inflammatory markers when treated with these derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide stands out due to its unique combination of a cyclohexyl group and a thioacetamide moiety. This combination enhances its biological activity and makes it a versatile compound for various applications .

Biological Activity

N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C15H18N4OSC_{15}H_{18}N_{4}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a cyclohexyl group, a thioacetamide moiety, and a substituted pyridazine ring with a pyrazole derivative. This unique structure allows for diverse chemical interactions that are critical for its biological activity.

Anticancer Properties

Research has shown that compounds containing pyrazole and pyridazine rings exhibit significant anticancer properties. For instance, derivatives have been found to inhibit various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with notable cytotoxicity.

Cell Line IC50 (µM) Reference
HepG23.25
A54926
MCF71.1

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. Molecular docking studies indicate that it may bind effectively to kinases involved in cancer progression, inhibiting their activity and thereby reducing tumor growth. Techniques like surface plasmon resonance can provide insights into the binding affinities and interaction dynamics at the molecular level.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pyrazole Ring: Reacting 3,5-dimethylpyrazole with appropriate reagents.
  • Synthesis of the Thioacetamide Moiety: Using thioketones under controlled conditions to form the thio group.
  • Coupling Reactions: Combining the pyrazole and thioacetamide components through amide bond formation.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

  • Cytotoxicity Studies: Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 0.95 nM to 42.30 µM depending on structural modifications and substitutions on the pyrazole ring .
  • Inhibition Studies: Compounds derived from pyrazole have been reported to inhibit key proteins involved in cancer cell proliferation and survival pathways . For instance, one study demonstrated that certain derivatives inhibited Aurora-A kinase with an IC50 of 0.067 µM .

Q & A

Q. What synthetic strategies are recommended for preparing N-cyclohexyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of pyridazine and pyrazole moieties. For example:

Pyridazine-thioether formation : React 6-chloropyridazine derivatives with thiol-containing intermediates (e.g., 2-mercaptoacetamide) under basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage .

Pyrazole substitution : Introduce 3,5-dimethylpyrazole via nucleophilic aromatic substitution (SNAr) at the pyridazine C6 position, using catalysts like Cu(I) or Pd(0) for regioselectivity .

Cyclohexyl acetamide coupling : Attach the cyclohexyl group via amide coupling (e.g., HATU/DIPEA in DCM) to the acetamide moiety .

Table 1 : Key Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Thioether formationK₂CO₃, DMF, 80°C, 12h85–89
Pyrazole substitutionCuI, DMEDA, DMF, 100°C, 24h62–87
Amide couplingHATU, DIPEA, DCM, rt, 6h83–89

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridazine C3-thioether at δ 7.2–7.5 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm) .
  • HRMS : Validate molecular weight (e.g., ESI-HRMS expected [M+H]⁺ ≈ 388.16 g/mol).
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm regioselectivity in pyrazole substitution (see for analogous structural validation) .

Q. How stable is this compound under standard storage conditions?

  • Methodological Answer : Stability tests on analogous compounds suggest:
  • Thermal stability : Decomposition >200°C (TGA/DSC data recommended).
  • Light sensitivity : Store in amber vials at –20°C to prevent thioether oxidation .
  • Hygroscopicity : Low (Karl Fischer titration shows <0.5% water uptake at 25°C/60% RH) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to simulate binding to targets like HIV-1 reverse transcriptase (see for activity in pyridazine derivatives). Key interactions:
  • Pyridazine N-atoms with catalytic residues (e.g., Lys103).
  • Thioether sulfur as a hydrogen-bond acceptor .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

Q. What strategies resolve contradictory data in biological activity assays?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values) may arise from:

Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS affecting ionization) .

Purity : Validate via HPLC (e.g., >95% purity required for reliable IC₅₀).

Cell lines : Use isogenic cell models to control for metabolic differences .

Case Study : Pyridazine-thioether analogs showed 10-fold IC₅₀ variation in HIV-1 assays due to DMSO solvent concentration (optimize at <0.1% v/v) .

Q. How does the 3,5-dimethylpyrazole substituent influence electronic properties?

  • Methodological Answer :
  • DFT calculations : Analyze HOMO/LUMO energies (e.g., Gaussian 09 at B3LYP/6-31G* level) to show electron-withdrawing effects from pyrazole N-atoms, enhancing thioether reactivity .
  • Cyclic voltammetry : Measure redox potentials (e.g., Epa ≈ +0.75 V vs. Ag/AgCl) to correlate with antioxidant potential .

Data Contradiction Analysis

Q. Why do synthetic yields vary for pyrazole-substituted pyridazines?

  • Methodological Answer : Variations (e.g., 62–87% in ) are attributed to:
  • Catalyst efficiency : Cu(I) vs. Pd(0) in SNAr reactions (Pd yields higher but costs more).
  • Solvent polarity : DMF (high polarity) favors nucleophilic attack over DMSO .

Structural and Mechanistic Insights

Q. What is the role of the thioether linkage in this compound’s reactivity?

  • Methodological Answer :
  • Nucleophilic susceptibility : Thioether sulfur participates in H-bonding with biological targets (e.g., cytochrome P450 enzymes) .
  • Oxidative stability : Monitor via LC-MS; sulfoxide formation occurs under H₂O₂ exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.